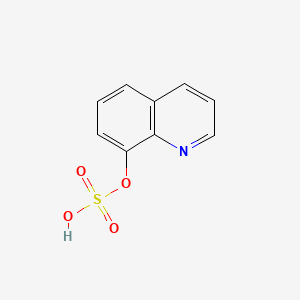

Quinolin-8-yl hydrogen sulfate

Description

Contextualization of Quinoline (B57606) Derivatives in Advanced Chemical Science

Quinoline, a heterocyclic aromatic compound composed of a fused benzene (B151609) and pyridine (B92270) ring, serves as a foundational scaffold for a vast array of synthetic and naturally occurring molecules. nih.govfrontiersin.orgecorfan.org Its derivatives are of immense interest across various scientific disciplines, including medicinal chemistry, materials science, and agrochemicals, owing to their diverse biological and chemical properties. ecorfan.orgijfans.org The quinoline nucleus is a prominent feature in many pharmacologically active agents with applications as anticancer, antimalarial, antibacterial, and anti-inflammatory drugs. nih.govresearchgate.nettandfonline.com The versatility of the quinoline ring allows for functionalization at multiple positions, leading to a wide spectrum of chemical reactivity and biological activity. frontiersin.org This adaptability has spurred extensive research into the synthesis and application of novel quinoline derivatives, making it a privileged structure in drug discovery and development. bohrium.comresearchgate.net

Overarching Research Objectives and Scholarly Scope for Investigations of Quinolin-8-yl Hydrogen Sulfate (B86663)

The primary research objectives for investigations into quinolin-8-yl hydrogen sulfate are multifaceted. A key focus is the exploration of its synthesis and characterization, establishing efficient and reliable methods for its preparation. academie-sciences.frarkat-usa.org Furthermore, a significant area of inquiry involves its potential applications, which are being explored in various domains. Researchers are investigating its utility as a chelating agent, leveraging the known metal-binding capabilities of the parent compound, 8-hydroxyquinoline (B1678124). ontosight.airesearchgate.net Additionally, its role as an intermediate in the synthesis of more complex molecules is an active area of study. ontosight.ai The scholarly scope also encompasses the investigation of its chemical reactivity and its potential to participate in various chemical transformations, thereby expanding the synthetic toolbox for quinoline chemistry. google.com

Interactive Data Table: Properties of this compound

| Property | Value | Source |

| IUPAC Name | This compound | nih.gov |

| Molecular Formula | C9H7NO4S | nih.gov |

| Molecular Weight | 225.22 g/mol | nih.gov |

| CAS Number | 2149-36-2 | nih.gov |

| Hydrogen Bond Donor Count | 1 | nih.gov |

| Hydrogen Bond Acceptor Count | 5 | nih.gov |

Structure

2D Structure

3D Structure

Properties

CAS No. |

2149-36-2 |

|---|---|

Molecular Formula |

C9H7NO4S |

Molecular Weight |

225.22 g/mol |

IUPAC Name |

quinolin-8-yl hydrogen sulfate |

InChI |

InChI=1S/C9H7NO4S/c11-15(12,13)14-8-5-1-3-7-4-2-6-10-9(7)8/h1-6H,(H,11,12,13) |

InChI Key |

LZWNCISSBNEUOF-UHFFFAOYSA-N |

SMILES |

C1=CC2=C(C(=C1)OS(=O)(=O)O)N=CC=C2 |

Canonical SMILES |

C1=CC2=C(C(=C1)OS(=O)(=O)O)N=CC=C2 |

Other CAS No. |

2149-36-2 |

Origin of Product |

United States |

Rigorous Structural Elucidation and Advanced Spectroscopic Characterization

Single-Crystal X-ray Diffraction for Definitive Solid-State Structural Analysis

The definitive solid-state structure of Quinolin-8-yl hydrogen sulfate (B86663), also known as 8-Hydroxyquinoline-O-sulfuric acid, was determined through single-crystal X-ray diffraction. iucr.org The analysis reveals that the compound crystallizes as a zwitterion, with a protonated quinoline (B57606) nitrogen atom and a deprotonated sulfate group. iucr.org This structural determination provides precise insights into the molecule's conformation, the arrangement of molecules in the crystal lattice, and the intricate network of intermolecular forces.

The X-ray diffraction data for the anhydrous form of Quinolin-8-yl hydrogen sulfate (C₉H₇NO₄S) provides a clear picture of its molecular geometry. iucr.org The quinoline ring system is essentially planar. The sulfur atom of the sulfate group is positioned out of this plane, with a deviation of 1.167(4) Å. iucr.org The dihedral angle between the quinoline plane and the plane defined by S, O1, and C8 is 52.5(2)°. iucr.org

One of the terminal oxygen atoms of the sulfate group is oriented in a trans position relative to the C8 atom of the quinoline ring. iucr.org The ester S-O1 bond length is 1.653(2) Å, which is notably longer than the non-ester S-O bond lengths that range from 1.422(3) Å to 1.437(2) Å. iucr.org This difference in bond lengths is characteristic of a sulfate ester. The bond angles around the sulfur atom also show significant variation, with the ester O-S-O angles being considerably narrower than the other O-S-O angles. iucr.org

A notable feature within the molecule is the difference in the angles around the C8 atom. The O1-C8-C7 angle is significantly wider at 125.0(3)° compared to the O1-C8-C9 angle of 115.8(3)°. iucr.org This distortion is attributed to an intramolecular hydrogen-bond-like interaction between the O1 and the protonated nitrogen atom of the quinoline ring. iucr.org

Table 1: Selected Bond Lengths and Angles for this compound

| Feature | Value |

|---|---|

| Bond Lengths (Å) | |

| S-O1 (ester) | 1.653(2) |

| S-O (non-ester) | 1.422(3) - 1.437(2) |

| **Bond Angles (°) ** | |

| O1-C8-C7 | 125.0(3) |

| O1-C8-C9 | 115.8(3) |

| Dihedral Angle (Quinoline plane to S, O1, C8 plane) | 52.5(2) |

Data sourced from Popek and Lis (1997) iucr.org

Multi-Dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy

A comprehensive search of the available scientific literature did not yield specific experimental 1H or 13C NMR data for this compound. While NMR data is available for numerous derivatives of 8-hydroxyquinoline (B1678124) and for the related salt, 8-hydroxyquinoline sulfate, this information is not directly applicable to the unique structure of this compound. Therefore, the following sections on spectral assignment and 2D NMR techniques cannot be completed with the required scientifically accurate data.

Experimental 1H and 13C NMR spectral data for this compound are not available in the reviewed literature.

Information regarding the application of two-dimensional NMR techniques for the structural elucidation of this compound is not available in the reviewed literature.

Investigation of Dynamic Processes and Hydrogen Bonding Phenomena via Variable Temperature NMR Studies

Variable Temperature (VT) NMR spectroscopy is a powerful technique for investigating dynamic molecular processes, such as conformational exchange and the kinetics of hydrogen bonding. ox.ac.uk For this compound, VT NMR studies could provide significant insights into the behavior of its hydrogen bonds in solution. The extensive N-H···O and O-H···O bonds identified in the crystal structure are not static in a solution phase. nih.govresearchgate.net

Theoretical investigations on related compounds like 5-hydroxyquinoline (B119867) show that intermolecular hydrogen bonds (O-H···N) are the most significant interaction in the crystalline phase. mdpi.com Computational methods such as Car–Parrinello molecular dynamics (CPMD) can simulate the time evolution of these hydrogen bridges, revealing phenomena like proton transfer events. mdpi.com By varying the temperature during NMR experiments, it would be possible to monitor changes in the chemical shifts and signal shapes of the protons involved in hydrogen bonding (the N-H proton of the quinolinium ring and the O-H proton of the hydrogen sulfate). researchgate.net At low temperatures, where exchange processes are slow, distinct signals for different hydrogen-bonded states might be observed. researchgate.netresearchgate.net As the temperature increases, these signals would broaden and eventually coalesce, allowing for the calculation of the energy barriers and rates of these dynamic processes. researchgate.net Such studies would clarify the stability of the hydrogen-bonded networks in solution and the dynamics of proton exchange between the cation, the anion, and any protic solvent molecules present.

High-Resolution Vibrational Spectroscopy

Vibrational spectroscopy, encompassing both FT-IR and Raman techniques, serves to identify the functional groups and characterize the bonding framework of a molecule.

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Fingerprinting

Fourier Transform Infrared (FT-IR) spectroscopy is a non-destructive technique used to identify the functional groups within a molecule by measuring the absorption of infrared radiation. mdpi.commdpi.com The FT-IR spectrum of this compound is expected to display characteristic bands corresponding to its constituent parts: the quinolinium cation and the hydrogen sulfate anion.

Analysis of related quinoline derivatives provides a basis for assigning these vibrational frequencies. mdpi.comresearchgate.net The presence of a broad absorption band in the high-frequency region (typically around 3400 cm⁻¹) can be attributed to the O-H stretching vibration of the hydrogen sulfate group and any associated water molecules. mdpi.com The stretching vibration of the protonated nitrogen (N-H) in the quinolinium ring would also appear in this region. The S=O and S-O stretching vibrations from the hydrogen sulfate anion are expected to produce strong, characteristic bands in the 1250-1000 cm⁻¹ region. Vibrations associated with the quinoline ring system, such as C=C and C=N stretching, typically occur in the 1650-1450 cm⁻¹ range. scirp.orgmdpi.com Aromatic C-H stretching vibrations are anticipated above 3000 cm⁻¹. mdpi.com

Table 2: Predicted FT-IR Characteristic Frequencies for this compound

| Functional Group | Predicted Wavenumber (cm⁻¹) | Vibrational Mode |

| O-H (Sulfate) / N-H (Quinolinium) | ~3400 (broad) | Stretching |

| Aromatic C-H | >3000 | Stretching |

| C=N, C=C (Aromatic Ring) | 1650 - 1450 | Stretching |

| S=O | ~1250 | Asymmetric Stretching |

| S-O | ~1050 | Symmetric Stretching |

| C-H (Aromatic Ring) | 900 - 675 | Out-of-plane Bending |

Raman Spectroscopy for Complementary Vibrational Mode Analysis

Raman spectroscopy provides information that is complementary to FT-IR, as it detects vibrations that induce a change in molecular polarizability. researchgate.net It is particularly sensitive to symmetric vibrations and vibrations of non-polar bonds, making it well-suited for analyzing the quinoline ring system. iaea.org

For this compound, the Raman spectrum would be expected to show strong signals for the symmetric breathing modes of the quinoline ring structure. Studies on quinoline and its derivatives have shown that protonation at the nitrogen atom can cause significant changes in the Raman bands, particularly in the 1500-1650 cm⁻¹ region, which can serve as marker bands. researchgate.net The formation of hydrogen bonds can also be detected, as seen in solutions of quinoline with alcohols, where new bands associated with the hydrogen-bonded aggregates appear. iaea.org The symmetric stretching vibration of the sulfate group would also be expected to produce a distinct and intense Raman signal.

Table 3: Predicted Raman Characteristic Frequencies for this compound

| Functional Group / Moiety | Predicted Wavenumber (cm⁻¹) | Vibrational Mode |

| Aromatic C-H | >3000 | Stretching |

| Quinoline Ring | 1650 - 1300 | Ring Stretching / Breathing Modes |

| Sulfate (S-O) | ~980 | Symmetric Stretching |

| Quinoline Ring | ~1030, ~520 | Ring Deformation / Puckering |

Electronic Absorption and Emission Spectroscopy (UV-Vis)

UV-Vis spectroscopy probes the electronic transitions within a molecule, providing information about its conjugated systems and potential for luminescence.

Spectrophotometric Titrations for Quantitative Interaction Studies

Spectrophotometric titration is a widely used method to study the interactions between molecules in solution by monitoring changes in the UV-Vis absorption spectrum as a titrant is added. researchgate.netscience.gov This technique is highly applicable to quinoline derivatives due to their strong chromophoric nature. nih.gov

Studies on quinoline-based receptors have demonstrated their ability to bind various anions, including hydrogen sulfate. researchgate.net In a typical experiment, a solution of the quinoline compound is titrated with a solution containing the ion of interest. The binding event alters the electronic environment of the quinoline chromophore, leading to changes in the absorbance spectrum, such as a shift in the maximum absorption wavelength (λₘₐₓ) or a change in molar absorptivity. researchgate.net By plotting the change in absorbance against the concentration of the added ion, a binding isotherm can be generated. This data can then be fitted to a suitable binding model (e.g., 1:1 or 1:2) to determine the stoichiometry and the association constant (K) of the interaction. nih.govresearchgate.net This method has been successfully used to quantify the affinity of a quinoline-based bis-urea receptor for hydrogen sulfate, among other anions. researchgate.net

Table 4: Example Binding Constants for a Quinoline-based Receptor with Various Anions Determined by UV-Vis Titration in DMSO

| Anion | Binding Constant (K, M⁻¹) | Reference |

| F⁻ | 7500 | researchgate.net |

| Cl⁻ | 4200 | researchgate.net |

| Br⁻ | 3560 | researchgate.net |

| HSO₄⁻ | 9840 | researchgate.net |

| NO₃⁻ | 2500 | researchgate.net |

| H₂PO₄⁻ | 6430 | researchgate.net |

Analysis of Electronic Transitions, Charge Transfer Bands, and Luminescence Properties

The UV-Vis absorption spectrum of this compound is dominated by electronic transitions within the quinoline ring system. researchgate.net These are typically ligand-centered π-π* transitions. acs.org The spectrum of related quinoline compounds often shows multiple absorption bands. For example, in one study of a hydroxystyryl quinolinol, bands were observed between 293-311 nm and 344-361 nm, attributed to π-π* transitions within the quinoline and phenol (B47542) rings and their conjugation. researchgate.net The sulfate group attached at the 8-position acts as an auxochrome and can influence the energy of these transitions.

Many quinoline derivatives are known to be luminescent, exhibiting fluorescence or phosphorescence. academie-sciences.frscielo.org.bo Quinine (B1679958) sulfate, a related compound, is a well-known fluorescence standard. scielo.org.bo The luminescence properties of 8-hydroxyquinoline derivatives, in particular, have been extensively studied, often in the context of metal complexes for applications like organic light-emitting diodes (OLEDs). acs.orgresearchgate.net The emission color and quantum yield are highly dependent on the substituents on the quinoline ring. acs.org For this compound, the protonation state and the extensive hydrogen bonding capabilities could significantly impact its luminescence. rsc.org Processes such as excited-state intramolecular proton transfer (ESIPT), observed in similar molecules, could provide non-radiative decay pathways or lead to large Stokes shifts in emission. researchgate.netresearchgate.net The potential for luminescence makes this compound and its derivatives interesting candidates for applications in sensors and emissive materials. nih.govresearchgate.net

Thermal Analysis for Stability and Transformation Pathways

Thermal analysis techniques are instrumental in determining the physical and chemical changes that a substance undergoes as a function of temperature. For this compound, understanding its response to thermal stress is crucial for defining its stability profile.

Thermogravimetric Analysis (TGA-DTA) for Thermal Decomposition Characterization

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as it is heated, providing a quantitative assessment of its thermal stability and decomposition patterns. When coupled with Differential Thermal Analysis (DTA), which detects temperature differences between a sample and a reference material, it offers a more complete picture of the thermal events, distinguishing between exothermic and endothermic processes.

While specific TGA-DTA data for this compound is not extensively available in publicly accessible research, studies on closely related compounds, such as 8-hydroxyquinoline derivatives and various sulfate salts, provide a basis for expected thermal behavior. For instance, the thermal analysis of metal complexes of 8-hydroxyquinoline has been a subject of investigation, revealing the decomposition patterns of these coordinated structures. jmaterenvironsci.comresearchgate.net Similarly, research on other organic sulfate compounds often shows decomposition pathways involving the loss of sulfur oxides. jst.go.jp

In a hypothetical TGA analysis of this compound, one would anticipate an initial stable region, followed by one or more mass loss steps at elevated temperatures. These steps would correspond to the decomposition of the molecule. The DTA curve would indicate whether these decomposition events are endothermic or exothermic. The final residual mass would likely correspond to a stable inorganic residue if the analysis is conducted in an inert atmosphere, or complete combustion in an oxidizing atmosphere.

Hypothetical TGA Data for this compound

| Temperature Range (°C) | Weight Loss (%) | Associated DTA Peak | Probable Lost Fragment |

| 25 - 200 | ~0% | - | No decomposition |

| 200 - 350 | Variable | Endothermic/Exothermic | Loss of SO₃ and H₂O |

| 350 - 600 | Variable | Exothermic | Decomposition of quinoline ring |

Note: This table is illustrative and based on the general thermal behavior of related compounds. Actual experimental data is required for definitive characterization.

Differential Scanning Calorimetry (DSC) for Phase Transition Studies

Differential Scanning Calorimetry (DSC) is a powerful technique for investigating the thermal transitions of a material, such as melting, crystallization, and solid-solid phase transitions, by measuring the heat flow into or out of a sample as a function of temperature or time.

Specific DSC thermograms for this compound are not readily found in the reviewed literature. However, the safety data sheet for the related compound, 8-Hydroxyquinoline sulfate monohydrate, reports a melting point of 182 °C. This suggests that a significant endothermic event corresponding to melting would be observable in a DSC scan of this compound. It is plausible that this compound would also exhibit a distinct melting endotherm.

A typical DSC analysis of a crystalline organic compound like this compound would involve heating the sample at a constant rate. The resulting thermogram would display a baseline until a thermal event occurs. An endothermic peak would signify melting, where the area under the peak is proportional to the enthalpy of fusion. The onset temperature of this peak is typically taken as the melting point. Polymorphism, the ability of a compound to exist in multiple crystalline forms, can also be detected by DSC through the observation of multiple melting points or solid-state transition peaks.

Hypothetical DSC Data for this compound

| Thermal Event | Onset Temperature (°C) | Peak Temperature (°C) | Enthalpy Change (J/g) |

| Melting | ~180-190 | ~185-195 | Variable |

Note: This table is a hypothetical representation. The actual values would need to be determined through experimental DSC analysis.

The absence of specific public domain data for the thermal analysis of this compound highlights a gap in the comprehensive characterization of this compound. Further experimental studies employing TGA-DTA and DSC are necessary to definitively establish its thermal stability, decomposition mechanisms, and phase transition behavior.

Computational Chemistry and Advanced Theoretical Investigations

Density Functional Theory (DFT) Studies for Molecular Structure and Electronic Properties

Density Functional Theory (DFT) has been a pivotal tool in elucidating the intricacies of the 8-hydroxyquinolinium cation. These computational studies provide a microscopic view of its geometry and electronic character.

Theoretical geometry optimization of the 8-hydroxyquinolinium cation reveals a largely planar structure, a characteristic inherited from its parent molecule, 8-hydroxyquinoline (B1678124). Upon protonation at the nitrogen atom, subtle yet significant changes occur in the bond lengths and angles of the heterocyclic ring. DFT calculations, often employing basis sets such as 6-311G**, show a distinct alteration in the internal C–N(H)–C angle. For instance, in the neutral 8-hydroxyquinoline molecule, this angle is approximately 118.05°. diva-portal.org Following protonation to form the 8-hydroxyquinolinium cation, this angle widens to between 120.0° and 124.0°, depending on the specific crystalline environment and the counter-ion present. diva-portal.org This expansion of the bond angle is a direct consequence of the new N-H bond and the resulting redistribution of electron density within the pyridine (B92270) ring.

The planarity of the molecule is a key feature, with dihedral angles close to 0° or 180°, indicating that the fused phenol (B47542) and pyridine rings remain largely in the same plane. researchgate.net This planarity is crucial for intermolecular interactions, such as π-stacking, which influences the supramolecular assembly in the solid state. diva-portal.org

Table 1: Selected Optimized Geometrical Parameters for the 8-Hydroxyquinolinium Cation (Theoretical) Note: The following data is illustrative and based on typical DFT calculations for protonated 8-hydroxyquinoline derivatives. Exact values can vary with the level of theory and basis set.

| Parameter | Typical Calculated Value | Change upon Protonation |

| C-N(H)-C Angle | 120.0° - 124.0° | Increase |

| N-H Bond Length | ~1.02 Å | New bond formed |

| C-N Bond Lengths | ~1.35 - 1.39 Å | Shortening/Lengthening |

| C-O Bond Length | ~1.35 Å | Minor change |

Theoretical vibrational frequency calculations are instrumental in interpreting experimental infrared (IR) and Raman spectra. For the 8-hydroxyquinolinium cation, DFT calculations predict the vibrational modes associated with its functional groups. A significant feature is the N-H stretching vibration, which appears as a result of protonation and is typically observed in the high-frequency region of the spectrum.

Furthermore, the vibrational modes of the quinoline (B57606) ring are affected by the positive charge. The C-C and C-N stretching vibrations within the ring system show shifts in their frequencies compared to the neutral 8-HQ molecule. nih.govnih.gov These calculated frequencies, when appropriately scaled, show good agreement with experimental data, allowing for reliable assignment of the observed spectral bands. nih.govnih.gov For example, the C-O stretching vibration is calculated to be around 1510 cm⁻¹, which aligns well with experimental findings. researchgate.net

Table 2: Calculated vs. Experimental Vibrational Frequencies (cm⁻¹) for Key Modes in 8-Hydroxyquinoline Derivatives Note: This table presents a generalized comparison for 8-hydroxyquinoline and its derivatives, as specific data for the isolated hydrogen sulfate (B86663) salt is unavailable.

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) |

| O-H Stretch | ~3688 | ~3400-3600 |

| C-H Aromatic Stretch | ~3050-3100 | ~3000-3100 |

| C=N Stretch | ~1600-1630 | ~1600-1625 |

| C-C Aromatic Stretch | ~1400-1580 | ~1400-1590 |

| C-O Stretch | ~1510 | ~1505 |

The electronic properties of the 8-hydroxyquinolinium cation are central to its reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding charge transfer within the molecule. For 8-hydroxyquinoline derivatives, the HOMO is typically localized on the phenolic ring, while the LUMO is centered on the pyridinium (B92312) ring. diva-portal.org

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of chemical reactivity and kinetic stability. nih.gov A smaller gap suggests that the molecule is more polarizable and reactive. tandfonline.com For protonated 8-hydroxyquinoline derivatives, this energy gap is a significant parameter. Theoretical studies on related 8-hydroxyquinoline derivatives have shown HOMO-LUMO gaps in the range of 2.491 eV to 2.743 eV. mdpi.com Another study on 8-hydroxyquinoline reported a theoretically determined energy gap of 4.52 eV. researchgate.net

Molecular Electrostatic Potential (MEP) surfaces provide a visual representation of the charge distribution and are used to predict sites for electrophilic and nucleophilic attack. najah.edu In the 8-hydroxyquinolinium cation, the MEP surface shows a region of high positive potential (blue) around the protonated nitrogen and the hydrogen of the hydroxyl group, indicating these are sites susceptible to nucleophilic attack. researchgate.netsci-hub.se Conversely, negative potential regions (red), primarily located around the oxygen atom, signify areas prone to electrophilic attack. researchgate.netsci-hub.se

Theoretical Examination of Intermolecular Interactions and Supramolecular Assembly

The way 8-hydroxyquinolinium cations interact with each other and with counter-ions like hydrogen sulfate is governed by a combination of forces that can be explored computationally.

From the energies of the frontier orbitals (HOMO and LUMO), several quantum chemical descriptors can be calculated to quantify the reactivity of the 8-hydroxyquinolinium cation. These include:

Ionization Potential (I): The energy required to remove an electron.

Electron Affinity (A): The energy released when an electron is added.

Electronegativity (χ): The tendency to attract electrons.

Chemical Hardness (η): A measure of resistance to charge transfer. plos.org

Chemical Softness (S): The reciprocal of hardness, indicating higher reactivity. tandfonline.com

Electrophilicity Index (ω): A measure of the ability to accept electrons. mdpi.com

For related 8-hydroxyquinoline derivatives, calculations have shown that they tend to be good electron acceptors. mdpi.com Molecules with a small HOMO-LUMO gap are considered "soft" and are generally more reactive. tandfonline.com

Table 3: Illustrative Global Reactivity Indices for 8-Hydroxyquinoline Derivatives (Theoretical) Note: These values are representative and derived from studies on various 8-hydroxyquinoline derivatives.

| Descriptor | Formula | Typical Calculated Range (eV) |

| Ionization Potential (I) | -EHOMO | 6.0 - 7.0 |

| Electron Affinity (A) | -ELUMO | 1.5 - 2.5 |

| Electronegativity (χ) | (I + A) / 2 | 3.7 - 4.7 |

| Chemical Hardness (η) | (I - A) / 2 | 2.2 - 2.5 |

| Electrophilicity Index (ω) | χ² / (2η) | 3.0 - 4.5 |

Natural Bond Orbital (NBO) analysis is a powerful computational method used to study charge delocalization, hyperconjugative interactions, and the nature of bonding within a molecule. tandfonline.com In the 8-hydroxyquinolinium cation, NBO analysis reveals significant delocalization of the π-electrons across the fused ring system.

This analysis also quantifies the donor-acceptor interactions between filled and empty orbitals. The stabilization energies associated with these interactions provide insight into the intramolecular charge transfer that contributes to the molecule's stability. For instance, interactions involving the lone pairs of the oxygen atom and the π* anti-bonding orbitals of the aromatic rings are significant. ijcce.ac.ir NBO analysis can also elucidate the nature of the hydrogen bonds formed between the 8-hydroxyquinolinium cation and surrounding anions or solvent molecules, which are crucial for the formation of its supramolecular structures. tandfonline.com

Application of Bader's Atoms in Molecules (AIM) Theory for Electron Density Topology

The Quantum Theory of Atoms in Molecules (QTAIM), developed by Richard Bader, offers a rigorous method for analyzing the topology of the electron density (ρ(r)) to define chemical bonding and molecular structure. wikipedia.orgpitt.edu This theory partitions a molecule into atomic basins based on the gradient vector field of the electron density, allowing for a quantitative description of atom-atom interactions. ias.ac.in

In the context of Quinolin-8-yl hydrogen sulfate, AIM analysis would be employed to characterize the nature of its intramolecular bonds. The analysis focuses on identifying bond critical points (BCPs), which are locations where the electron density is a minimum along the bond path but a maximum in the perpendicular plane. wiley-vch.de The properties of the electron density at these BCPs, such as its magnitude (ρ(r)bcp) and its Laplacian (∇²ρ(r)bcp), reveal the nature of the interaction.

Covalent Bonds: For the C-C, C-H, C-N, C-O, and S-O bonds within the quinoline and sulfate moieties, high values of ρ(r)bcp and a negative Laplacian (∇²ρ(r)bcp < 0) are expected. This indicates a shared interaction, characteristic of covalent bonding, where electron density is concentrated between the nuclei.

Polar Covalent/Ionic Interactions: The O-S bonds and the C-O-S linkage would exhibit features indicative of polar covalent character. The properties at the BCP would reflect the high electronegativity difference between the atoms.

Potential Intramolecular Hydrogen Bonds: A key area of investigation for this compound is the potential for an intramolecular hydrogen bond between the hydrogen of the sulfate group and the quinoline nitrogen atom (N···H-O-S). The presence of a bond path and a BCP between the nitrogen and hydrogen atoms would confirm this interaction. researchgate.net The characteristics at this BCP would define its strength: low ρ(r)bcp and a positive Laplacian (∇²ρ(r)bcp > 0) are typical for closed-shell interactions, including strong hydrogen bonds. researchgate.net

The analysis of a closely related structure, 8-hydroxyquinolin-1-ium hydrogen sulfate, where a proton has fully transferred to the nitrogen, reveals distinct ionic and hydrogen bonding interactions that define its crystal packing. researchgate.net An AIM analysis of this compound would precisely quantify the degree of covalent versus electrostatic character in its bonding network before such a transfer occurs.

Table 1: Representative Topological Properties from AIM Analysis for Different Bond Types

| Bond Type | Expected ρ(r)bcp (a.u.) | Expected ∇²ρ(r)bcp (a.u.) | Interaction Type |

| C-C (aromatic) | ~0.25 - 0.30 | Negative | Shared (Covalent) |

| C-N (in quinoline) | ~0.28 - 0.32 | Negative | Polar Covalent |

| S=O (sulfate) | >0.30 | Negative/Slightly Positive | Polar Covalent |

| N···H (intramolecular) | ~0.01 - 0.04 | Positive | Closed-Shell (H-bond) |

Note: The values in this table are representative expectations for the bond types listed and are not from a direct published study on this compound.

Quantitative Interaction Energy Calculations

To understand the forces governing the assembly of this compound molecules in the solid state, quantitative interaction energy calculations are essential. These methods decompose the total interaction energy into physically meaningful components.

Symmetry-Adapted Perturbation Theory (SAPT)

SAPT is a powerful method for directly calculating the interaction energy between molecules, avoiding the basis set superposition error (BSSE) inherent in supermolecular approaches. wikipedia.org The interaction energy is expressed as a sum of electrostatic, exchange (Pauli repulsion), induction (polarization), and dispersion terms. psicode.orgq-chem.com

A SAPT analysis of a this compound dimer would quantify the contributions to its stability:

Electrostatics: Arising from the interaction of the permanent multipole moments of the two molecules. Given the polar nature of the sulfate and quinoline groups, this term is expected to be significant.

Exchange: A short-range repulsive term resulting from the antisymmetry requirement of the wavefunction.

Induction: The stabilizing interaction from the polarization of one molecule by the charge distribution of the other.

Dispersion: A purely quantum mechanical attractive force arising from correlated electron fluctuations, crucial for π-stacking interactions between quinoline rings.

CE-B3LYP Model

The CE-B3LYP model, often used within the CrystalExplorer software, provides a rapid and accurate method for calculating intermolecular interaction energies in crystal structures. core.ac.ukresearchgate.net It uses unperturbed monomer wavefunctions calculated at the B3LYP/6-31G(d,p) level to derive electrostatic, polarization, dispersion, and exchange-repulsion energies. core.ac.uknih.gov Studies on similar quinoline derivatives demonstrate that dispersion and electrostatic forces are typically the dominant contributors to the total interaction energy. researchgate.netnih.gov

Table 2: Example Energy Decomposition for a Molecular Pair using CE-B3LYP

| Energy Component | Typical Energy (kJ/mol) | Physical Interpretation |

| Eele (Electrostatic) | -50 to -10 | Attraction/Repulsion of static charge distributions |

| Epol (Polarization) | -15 to -5 | Induction effects |

| Edis (Dispersion) | -60 to -20 | van der Waals / π-stacking attraction |

| Erep (Repulsion) | +40 to +10 | Pauli exchange repulsion |

| Etot (Total) | -85 to -25 | Net interaction stability |

Note: This table is based on representative findings for various quinoline derivatives and illustrates the expected contributions, not specific data for this compound. researchgate.netnih.govacs.org

Simulation of Solution-Phase Behavior and Solvent Effects

The behavior of this compound in a solvent is critical for many of its potential applications. The Polarizable Continuum Model (PCM) is a widely used and efficient computational method to simulate solvent effects. wikipedia.orguni-muenchen.de PCM models the solvent as a continuous, polarizable dielectric medium rather than as individual molecules, which makes the calculation computationally feasible. wikipedia.org The free energy of solvation is typically calculated as the sum of electrostatic, dispersion-repulsion, and cavitation energy terms. uni-muenchen.de

A PCM analysis would be used to investigate:

Solubility: By calculating the free energy of solvation in various solvents (e.g., water, ethanol (B145695), chloroform), one can predict the relative solubility of the compound. The high polarity of the sulfate group suggests significant electrostatic contributions to solvation in polar solvents.

Conformational Stability: Solvents can influence the equilibrium between different conformers. PCM can determine how the solvent medium affects the rotational barrier around the C-O-S linkage and the stability of any intramolecularly hydrogen-bonded structures.

Tautomeric Equilibria: The model can predict how the polarity of the solvent influences the relative stability of the neutral form versus a potential zwitterionic form, which is discussed in the next section. A polar solvent would be expected to stabilize a charge-separated zwitterionic state more effectively than a nonpolar solvent.

Computational Modeling of Proton Transfer Dynamics and Zwitterionic State Formation

A central question in the chemistry of this compound is the possibility of intramolecular proton transfer from the acidic sulfate group to the basic nitrogen atom of the quinoline ring. This would result in the formation of a zwitterion (or, more accurately, an ion pair): 8-hydroxyquinolin-1-ium hydrogen sulfate. researchgate.net

Computational modeling can explore this phenomenon:

Potential Energy Surface (PES) Scanning: By systematically varying the O-H bond length and the N···H distance, a PES for the proton transfer can be mapped. This would reveal whether the neutral form is the global minimum, whether the zwitterionic form is a stable or metastable state, and the energy barrier separating them.

Transition State (TS) Search: Computational algorithms can locate the transition state structure for the proton transfer reaction. The energy of this TS determines the activation energy for the process. Related studies on excited-state intramolecular proton transfer (ESIPT) in similar molecules like 10-hydroxybenzo[h]quinoline (B48255) show that this process can be ultrafast, often with a very low or non-existent barrier in the excited state. mdpi.comresearchgate.net

Solvent Effects on Proton Transfer: Combining PES scanning with the PCM model (Section 4.3) can show how the energy barrier and the relative stability of the neutral and zwitterionic forms change with solvent polarity. Polar solvents are expected to lower the barrier and stabilize the zwitterionic product due to favorable electrostatic interactions. researchgate.net

The existence of a stable crystalline salt, 8-hydroxyquinolin-1-ium hydrogen sulfate monohydrate, strongly suggests that the protonated, ionic form is highly stable, at least in a crystal lattice environment. researchgate.net Computational modeling would clarify the intrinsic gas-phase propensity for this transfer and the precise role the solvent or crystal environment plays in facilitating it.

Catalytic Activity and Reaction Mechanistic Studies

Quinolin-8-yl Hydrogen Sulfate (B86663) as a Prototype Brønsted Acid Organocatalyst

As a Brønsted acid, quinolin-8-yl hydrogen sulfate donates a proton to substrate molecules, thereby activating them towards subsequent chemical reactions. This catalytic approach is a cornerstone of green chemistry, often allowing for milder reaction conditions and avoiding the use of hazardous mineral acids. The presence of the quinoline (B57606) ring can also influence the catalyst's solubility and interaction with substrates, potentially offering advantages over simpler acidic catalysts.

The catalytic cycle of this compound in acid-catalyzed reactions generally begins with the protonation of a substrate, typically at a heteroatom like oxygen or nitrogen. This initial step enhances the electrophilicity of the substrate, making it more susceptible to nucleophilic attack. For instance, in condensation reactions involving a carbonyl compound, the protonation of the carbonyl oxygen makes the carbonyl carbon more electron-deficient and thus more reactive.

The subsequent steps can involve intramolecular or intermolecular nucleophilic additions, cyclizations, and dehydration steps to form the final product and regenerate the catalyst. The quinoline moiety, while primarily influencing the acidity and physical properties of the catalyst, may also participate in non-covalent interactions, such as π-stacking, with substrates and intermediates, which can affect the stereoselectivity and efficiency of the reaction. While specific detailed mechanistic studies on this compound are not extensively documented, the general principles of Brønsted acid catalysis provide a robust framework for understanding its mode of action.

This compound and analogous sulfonic acid catalysts have demonstrated considerable utility in the synthesis of a wide array of heterocyclic compounds. A notable application is in the Hantzsch four-component condensation reaction for the synthesis of polyhydroquinolines. This reaction typically involves an aldehyde, a β-ketoester, a dimedone, and a source of ammonia. The Brønsted acid catalyst plays a crucial role in activating the carbonyl groups and facilitating the condensation and cyclization steps.

The use of sulfonic acid catalysts in these syntheses offers several advantages, including high yields, short reaction times, and often the ability to perform the reaction under solvent-free conditions. scielo.org.za For example, nanomagnetic-supported sulfonic acid has been successfully employed as a recyclable catalyst for the synthesis of polyhydroquinolines, showcasing the potential for developing environmentally benign synthetic protocols. scielo.org.zascielo.org.za Similarly, sulfonic acid functionalized SBA-15 has been used as an efficient nanoporous acid catalyst for the same transformation. The versatility of such catalysts is further highlighted by their application in the synthesis of other heterocyclic systems like 2-amino-4H-chromenes. benthamdirect.com

The following table summarizes the synthesis of various polyhydroquinoline derivatives using a sulfonic acid catalyst, illustrating the scope of this catalytic system.

| Entry | Aldehyde | β-Ketoester | Yield (%) |

| 1 | Benzaldehyde | Ethyl acetoacetate | 95 |

| 2 | 4-Chlorobenzaldehyde | Ethyl acetoacetate | 92 |

| 3 | 4-Methylbenzaldehyde | Ethyl acetoacetate | 94 |

| 4 | 4-Nitrobenzaldehyde | Ethyl acetoacetate | 90 |

| 5 | Benzaldehyde | Methyl acetoacetate | 93 |

| 6 | 4-Chlorobenzaldehyde | Methyl acetoacetate | 91 |

| Data derived from studies on sulfonic acid-catalyzed Hantzsch reactions for polyhydroquinoline synthesis. |

A key advantage of solid-supported or easily separable organocatalysts like this compound is their potential for recyclability and reuse. Heterogeneous sulfonic acid catalysts, such as those supported on nanomagnets or silica (B1680970), have been shown to be readily recoverable from the reaction mixture through simple filtration or magnetic separation. scielo.org.za

Studies on these analogous systems have demonstrated that the catalysts can be reused for several consecutive cycles without a significant loss of catalytic activity. For instance, a nanomagnetic-supported sulfonic acid catalyst was reused for up to five runs with only a minor decrease in the yield of the polyhydroquinoline product. scielo.org.za This high level of reusability is crucial for the development of sustainable and cost-effective chemical processes.

The table below presents typical data on the reusability of a sulfonic acid catalyst in the synthesis of a polyhydroquinoline derivative.

| Cycle | Yield (%) |

| 1 | 98 |

| 2 | 97 |

| 3 | 96 |

| 4 | 95 |

| 5 | 94 |

| Illustrative data based on the performance of recyclable sulfonic acid catalysts. |

Elucidation of Specific Reaction Pathways and Catalytic Roles

Understanding the specific pathways through which this compound catalyzes reactions is essential for optimizing its performance and expanding its applications. This involves a detailed analysis of its role in key reaction types such as condensation, nucleophilic addition, and cyclization.

In condensation reactions, such as the Hantzsch synthesis of polyhydroquinolines, this compound is proposed to act as a bifunctional catalyst. It activates the aldehyde by protonating the carbonyl oxygen, making it more susceptible to nucleophilic attack by the enamine intermediate formed from the β-ketoester and ammonia. The catalyst then facilitates the subsequent Knoevenagel condensation between the activated aldehyde and the active methylene (B1212753) compound (dimedone).

The reaction proceeds through a series of intermediates, with the Brønsted acid catalyst protonating and deprotonating various species to lower the activation energies of the key steps. The final steps involve a Michael addition followed by cyclization and dehydration to afford the polyhydroquinoline ring system. The catalyst is regenerated at the end of the reaction cycle, allowing it to participate in further transformations.

This compound is also expected to be an effective catalyst for reactions involving nucleophilic addition, cyclization, and cyclodehydration. In these transformations, the catalyst's primary role is to activate an electrophile, typically a carbonyl group or an imine, through protonation. This activation facilitates the attack of a nucleophile, which can be either an external reagent or part of the same molecule in an intramolecular reaction.

Following the initial nucleophilic addition, the resulting intermediate may undergo cyclization, a step that is often also promoted by the acidic catalyst. The final step in many of these reaction sequences is a cyclodehydration, where a molecule of water is eliminated to form a stable heterocyclic ring. The Brønsted acid facilitates this step by protonating a hydroxyl group, converting it into a good leaving group (water). Through this sequence of events, complex heterocyclic structures can be assembled from simple starting materials in a highly efficient manner.

Comparative Analysis of Catalytic Efficiency and Selectivity with Other Brønsted Acidic Systems

Detailed research findings from the synthesis of 2,3-diphenylquinoxaline (B159395), through the condensation of benzil (B1666583) and o-phenylenediamine (B120857), offer a clear comparison of the catalytic efficiency of various Brønsted acids. In a notable study, the performance of p-dodecylbenzenesulfonic acid (DBSA) was evaluated against conventional Brønsted acids such as p-toluenesulfonic acid (PTSA) and hydrochloric acid (HCl) in an aqueous medium at room temperature.

The investigation highlighted that DBSA, which also acts as a surfactant, demonstrated superior catalytic activity in water. This is attributed to its ability to form micelles, which can facilitate the reaction between organic reactants in an aqueous environment. The comparative data underscores the significant role of the catalyst's molecular structure in its efficiency.

Below are data tables summarizing the comparative findings for the synthesis of 2,3-diphenylquinoxaline catalyzed by different Brønsted acids.

Table 1: Comparison of Catalytic Efficiency of Different Brønsted Acids

| Catalyst | Reaction Time (hours) | Yield (%) |

| p-dodecylbenzenesulfonic acid (DBSA) | 2 | 96 |

| p-toluenesulfonic acid (PTSA) | 24 | 45 |

| Hydrochloric acid (HCl) | 24 | 40 |

Reaction Conditions: Benzil (1 mmol), o-phenylenediamine (1 mmol), catalyst (10 mol%), water, room temperature.

The data clearly indicates that under these conditions, DBSA is significantly more efficient, leading to a much higher yield in a fraction of the time compared to both PTSA and HCl.

Further investigation into the effect of different surfactants on the reaction in the absence of a Brønsted acid component revealed that while surfactants alone can promote the reaction to some extent, the combination of Brønsted acidity and surfactant properties in DBSA is key to its high efficiency.

Table 2: Effect of Different Surfactants on Reaction Yield

| Surfactant | Reaction Time (hours) | Yield (%) |

| Sodium dodecyl sulfate (SDS) | 24 | 55 |

| Cetyltrimethylammonium bromide (CTAB) | 24 | 50 |

| Triton X-100 | 24 | 35 |

Reaction Conditions: Benzil (1 mmol), o-phenylenediamine (1 mmol), surfactant (10 mol%), water, room temperature.

In terms of selectivity, for the synthesis of 2,3-disubstituted quinoxalines from symmetric 1,2-dicarbonyl compounds and 1,2-diamines, the primary product is generally the same regardless of the Brønsted acid catalyst used. The selectivity becomes a more critical factor when unsymmetrical reactants are used, which can lead to isomeric products. However, in the specific case of the condensation of benzil and o-phenylenediamine, the selectivity is inherently high for the formation of 2,3-diphenylquinoxaline. The key differentiator between the catalysts lies in their efficiency, as demonstrated by the reaction rates and yields.

Advanced Analytical Methodologies for Characterization and Quantification

Development and Validation of High-Performance Liquid Chromatography (HPLC) Methods

The development of robust HPLC methods is fundamental for the analysis of Quinolin-8-yl hydrogen sulfate (B86663). A simple and sensitive reversed-phase HPLC method has been specifically developed and validated for the determination of 8-HQS. nih.gov The validation of such methods ensures their accuracy, precision, and reliability for routine analysis. The chromatographic behavior of quinoline-based compounds is well-documented, with C18 columns being commonly employed; however, for polar and ionizable compounds like Quinolin-8-yl hydrogen sulfate, more advanced stationary phases are often required to achieve optimal separation. nih.govresearchgate.net

The selective separation of this compound from related substances and impurities is critically dependent on the choice of the stationary phase. While standard C18 columns are widely used, mixed-mode columns offer significant advantages for polar and ionizable analytes. mdpi.com These columns operate on multiple separation mechanisms, such as reversed-phase and ion-exchange interactions, providing unique selectivity that is often unachievable with single-mode columns. mdpi.comresearchgate.net

For the closely related compound 8-hydroxyquinoline (B1678124), mixed-mode stationary phases have proven to be particularly effective. The Primesep 100 column, for instance, provides significantly better retention for 8-hydroxyquinoline compared to standard C18 columns. sielc.com This enhanced retention is attributed to the dual separation mechanism: the column's long alkyl chains provide reversed-phase interactions, while its embedded cation-exchange functional groups interact ionically with the basic quinoline (B57606) moiety. sielc.com This dual interaction is crucial for retaining and separating compounds that are too polar for traditional reversed-phase chromatography. Another example is the Acclaim™ Trinity P1 mixed-mode column, which has been successfully used to separate compounds from their inorganic sulfate degradation products, a scenario directly relevant to the analysis of a sulfate ester like this compound. mdpi.com

| Stationary Phase Type | Example Column | Separation Mechanism | Application for Quinoline Compounds | Reference |

|---|---|---|---|---|

| Mixed-Mode Cation-Exchange/Reversed-Phase | Primesep 100 | Cation-Exchange and Hydrophobic Interactions | Offers significantly better retention for 8-hydroxyquinoline than standard C18 columns due to ionic interaction with the basic quinoline molecule. | sielc.com |

| Mixed-Mode Anion-Exchange/Cation-Exchange/Reversed-Phase | Acclaim™ Trinity P1 | Anion-Exchange, Cation-Exchange, and Hydrophobic Interactions | Effective for separating organic compounds from inorganic degradation products like sulfate. | mdpi.com |

| Reversed-Phase | ThermoScientific™ Hypersil™ C18 ODS | Hydrophobic Interactions | Used for purity determination of various novel 8-amino-quinoline derivatives. | nih.gov |

The rational design of the mobile phase is as critical as the selection of the stationary phase for achieving high resolution and sensitivity. The mobile phase composition—including the type of organic solvent, the pH, and the concentration of buffer salts—must be carefully optimized. The pH is especially crucial in mixed-mode chromatography as it controls the ionization state of both the analyte and the stationary phase, thereby governing the degree of electrostatic interaction and retention. mdpi.com

For the analysis of 8-hydroxyquinoline on a Primesep 100 mixed-mode column, an isocratic mobile phase consisting of water, acetonitrile (B52724) (MeCN), and a sulfuric acid (H2SO4) buffer has been successfully employed. sielc.com In the analysis of quinine (B1679958) sulfate, a mobile phase composed of 0.1 M ammonium (B1175870) acetate (B1210297) (pH 7.0), acetonitrile, and methanol (B129727) in a 40:25:35 v/v ratio was used with a C18 column. researchgate.net The use of volatile buffers, such as ammonium formate (B1220265) or ammonium acetate, is particularly important when interfacing HPLC with mass spectrometry. sielc.com

| Analyte | Column | Mobile Phase Composition | Flow Rate | Reference |

|---|---|---|---|---|

| 8-Hydroxyquinoline | Primesep 100 | Water, Acetonitrile (MeCN), and Sulfuric acid (H2SO4) buffer | Not Specified | sielc.com |

| Quinine Sulfate | C18 | 0.1 M Ammonium Acetate (pH 7.0), Acetonitrile, Methanol (40:25:35 v/v) | 1.0 mL/min | researchgate.net |

| 8-Amino-Quinoline Derivatives | ThermoScientific™ Hypersil™ C18 ODS | Acetonitrile/Water (gradient elution) | Not Specified | nih.gov |

Application of Liquid Chromatography-Mass Spectrometry (LC-MS) for Comprehensive Chemical Profiling

Liquid chromatography-mass spectrometry (LC-MS) is a powerful technique for the comprehensive chemical profiling and definitive identification of this compound. researchgate.netgoogle.com The high sensitivity and selectivity of MS detection allow for trace-level quantification and unambiguous structural confirmation. For LC-MS analysis, mobile phase buffers must be volatile; for instance, the sulfuric or phosphoric acid used in some HPLC-UV methods can be replaced with ammonium formate to ensure compatibility with the MS interface. sielc.com

Ultra-high performance liquid chromatography (UPLC) coupled to high-resolution mass spectrometry (HRMS), such as a Quadrupole Time-of-Flight (qTof) detector, is frequently used for analyzing related quinoline structures. nih.gov This combination provides accurate mass measurements, which are invaluable for identifying unknown impurities, metabolites, and degradation products. LC-HRMS has been specifically highlighted for its utility in identifying phase II metabolites, including sulfate and glucuronide conjugates, in complex biological matrices like urine. researchgate.net

Advanced Detection Techniques: UV-Vis Diode Array Detection and Fluorimetric Analysis

Beyond standard UV detection, more advanced techniques provide richer data for the characterization of this compound.

UV-Vis Diode Array Detection

A Diode Array Detector (DAD) offers a significant advantage over a standard single-wavelength UV detector by acquiring the entire UV-Vis spectrum at each point in the chromatogram. This capability is essential for method development, allowing for the determination of the optimal detection wavelength, and for assessing peak purity by comparing spectra across a single chromatographic peak. acs.org

For this compound (8-HQS), a validated HPLC method utilized UV detection at 240 nm. nih.gov The parent compound, 8-hydroxyquinoline, can be detected at 200 nm. sielc.com In some cases, derivatization is used to enhance detection; for example, quinolin-8-ol sulfate was detected at a maximum absorbance of 505 nm after reacting with Fast Red GL Salt. zsmu.edu.ua

| Compound | Detection Wavelength (λmax) | Notes | Reference |

|---|---|---|---|

| 8-Hydroxyquinoline Sulfate (8-HQS) | 240 nm | From a validated reversed-phase HPLC method. | nih.gov |

| 8-Hydroxyquinoline | 200 nm | Using a Primesep 100 mixed-mode column. | sielc.com |

| Quinolin-8-ol sulfate (derivatized) | 505 nm | After reaction with Fast Red GL Salt. | zsmu.edu.ua |

| Quinine Sulfate | 330 nm | From an HPLC method for an extemporaneous suspension. | researchgate.net |

Fluorimetric Analysis

The quinoline ring system is intrinsically fluorescent, a property that can be exploited for highly sensitive detection. mdpi.com The fluorescence characteristics of 8-hydroxyquinoline and its derivatives are well-studied, with emission intensity often being sensitive to the molecular environment and substitution patterns. mdpi.comresearchgate.net

Research on O-substituted derivatives of 8-hydroxyquinoline has shown that the nature of the substituent significantly impacts fluorescence. One study revealed that ester derivatives of 8-hydroxyquinoline exhibit less fluorescence than the parent compound. mdpi.com As this compound is an ester of sulfuric acid and 8-hydroxyquinoline, it is anticipated that its native fluorescence may be quenched compared to 8-hydroxyquinoline itself. This phenomenon is attributed to the alteration of the electronic properties of the quinoline ring by the substituent. Despite this potential quenching, fluorimetric detection remains a highly sensitive option. For context, the related compound quinine sulfate has been analyzed using fluorescence detection with an excitation wavelength of 325 nm and an emission wavelength of 375 nm. researchgate.net

Investigations into Supramolecular Chemistry and Host Guest Complexation

Principles Governing Anion Recognition and Selective Binding by Quinoline-Based Receptors

The selective binding of anions by quinoline-based receptors is a finely tuned process governed by a variety of non-covalent interactions. The nitrogen atom in the quinoline (B57606) ring can serve as a hydrogen bond acceptor, while the aromatic C-H bonds can act as hydrogen bond donors. The specific placement of functional groups on the quinoline structure is critical for creating a pre-organized binding pocket that complements the target anion in size, shape, and electronic properties.

Systematic Study of Host-Guest Complexation between Quinolin-8-yl Hydrogen Sulfate (B86663) and Specific Anionic Species

To understand the recognition capabilities of quinolin-8-yl hydrogen sulfate, systematic studies of its complexation with various anions are essential. These studies typically involve titrating a solution of the host with a solution of an anionic guest and monitoring the resulting changes in spectroscopic properties, such as UV-Vis absorption, fluorescence, or Nuclear Magnetic Resonance (NMR).

For example, the interaction of this compound with anions like fluoride (B91410) (F⁻), chloride (Cl⁻), bromide (Br⁻), iodide (I⁻), acetate (B1210297) (CH₃COO⁻), and dihydrogen phosphate (B84403) (H₂PO₄⁻) can be systematically examined. nih.govnih.gov Changes in the spectral data upon the addition of these anions can be used to determine the stoichiometry of the binding and the association constant (Ka), which is a measure of the binding strength. Research has shown that a dipodal bis-urea receptor based on 8-aminoquinoline (B160924) binds with these anions in a 1:1 stoichiometry with high affinity. nih.govnih.gov

Characterization of Factors Influencing Anion Selectivity, Binding Affinity, and Stoichiometry

Several factors influence the selectivity and affinity of this compound for specific anions. The intrinsic properties of the anion, including its size, geometry, charge density, and basicity, are of primary importance. For instance, smaller and more basic anions like fluoride tend to form stronger interactions due to their higher charge density and capacity for strong hydrogen bonding. nih.govresearchgate.net

The solvent also plays a crucial role. Polar, protic solvents can compete with the anion for hydrogen bonding sites on the receptor, thus weakening the host-guest interaction. In contrast, binding is generally stronger in non-polar, aprotic solvents. The pH of the solution can also affect the protonation state of both the host and the guest, thereby influencing their binding. nih.gov The stoichiometry of the resulting complex is determined by the number of binding sites on the host and the coordination preferences of the anion.

Below is a table summarizing the association constants for a quinoline-based bis-urea receptor with various anions in DMSO, illustrating the influence of anion basicity on binding affinity. nih.govresearchgate.net

| Anion | Association Constant (K / M⁻¹) |

| HSO₄⁻ | 9840 |

| H₂PO₄⁻ | 7500 |

| F⁻ | 6600 |

| CH₃COO⁻ | 4500 |

| Cl⁻ | 1500 |

| Br⁻ | 1100 |

| NO₃⁻ | 850 |

| ClO₄⁻ | 550 |

Analysis of Self-Assembly Processes and Formation of Ordered Supramolecular Architectures

This compound can participate in self-assembly, leading to the formation of ordered supramolecular structures. nih.govmdpi.comnih.gov These assemblies can range from discrete molecular clusters to extended one-, two-, or three-dimensional networks. mdpi.com These structures are held together by a combination of hydrogen bonds, π-π stacking interactions between the quinoline rings, and electrostatic forces. mdpi.comnih.gov

The dual functionality of this compound, possessing both a hydrogen bond donor (the sulfate group) and a hydrogen bond acceptor/π-stacking unit (the quinoline ring), makes it an excellent candidate for forming complex self-assembled architectures. researchgate.net The final structure of these assemblies can often be controlled by external factors such as the solvent, temperature, and the presence of specific guest molecules that can act as templates. nih.gov The study of these self-assembly processes is vital for developing new materials with tailored properties for applications in fields like crystal engineering and molecular electronics.

Exploration of Potential in Advanced Materials Science Research

Integration of Quinoline (B57606) Scaffolds in the Fabrication of Novel Functional Materials

The quinoline scaffold is a fundamental component in the synthesis of innovative functional materials, ranging from polymers to sophisticated chemosensors. interconf.centernih.gov Quinolin-8-yl hydrogen sulfate (B86663) serves as a valuable precursor in these fabrications, often utilized for its enhanced solubility in aqueous or polar solvent systems, which can be advantageous in certain synthesis and processing methods. uci.edu

One of the primary methods for integrating this scaffold is through polymerization. The 8-hydroxyquinoline (B1678124) (8-HQ) moiety, readily available from its sulfate salt, can be incorporated into polymer main chains or as pendant groups. For instance, copolymers have been synthesized by reacting 8-hydroxyquinoline with other monomers like hexamethylenediamine (B150038) and formaldehyde (B43269). researchgate.net These quinoline-based polymers can then form coordination complexes with various metal ions, creating materials with unique photoluminescent or catalytic properties. researchgate.net The Friedlander reaction, a classic method for quinoline synthesis, can also be adapted for polymer-supported strategies, enabling the creation of a diverse library of quinoline-based polymeric materials. nih.gov

Furthermore, the chelating nature of the 8-hydroxyquinoline group is central to its function. semanticscholar.orgrroij.com This property is exploited in creating fluorescent chemosensors. rroij.comscispace.com Materials incorporating the 8-HQ scaffold can selectively bind with specific metal ions. This binding event alters the electronic structure of the molecule, leading to a measurable change in fluorescence, which is the basis for highly sensitive detection systems. rroij.comscirp.org For example, materials functionalized with 8-hydroxyquinoline-5-sulfonic acid, a close analog, have been shown to form intensely fluorescent chelates with 42 different metal species, making them highly effective for analytical and environmental sensing applications. uci.edu

The integration of these scaffolds also extends to surface modification. Clay surfaces modified with 8-hydroxyquinoline have been incorporated into epoxy coatings to enhance corrosion protection for carbon steel. researchgate.net The 8-HQ molecules adsorb onto the metal surface, forming a protective chelate layer that inhibits the electrochemical processes responsible for corrosion. researchgate.net

Investigation of Electronic and Photonic Functions of Quinolin-8-yl Hydrogen Sulfate and its Derivatives

The derivatives of this compound, particularly the metal complexes of 8-hydroxyquinoline (8-HQ), are renowned for their significant electronic and photonic properties. mdpi.comresearchgate.net These properties are largely dictated by the unique electronic structure of the quinoline ring and are profoundly influenced by metal ion chelation and chemical substitution. rroij.comresearchgate.net

The parent 8-hydroxyquinoline molecule is itself weakly fluorescent due to an excited-state intramolecular proton transfer that provides a non-radiative pathway for relaxation. rroij.comscispace.com However, when 8-HQ (derived from its sulfate salt) chelates with a metal ion, this proton transfer is suppressed. researchgate.net This, combined with increased molecular rigidity, dramatically enhances fluorescence emission, a phenomenon central to its application in optoelectronics. rroij.comscispace.com

Metal complexes of 8-hydroxyquinoline (Mqn), such as the well-known tris(8-hydroxyquinolinato)aluminum (Alq₃), are benchmark materials in Organic Light-Emitting Diodes (OLEDs). scirp.orgwikipedia.org These materials serve as excellent electron transporters and emissive layers. researchgate.netscirp.org The aluminum complex, Alq₃, is a common component in OLEDs, while bis(8-hydroxyquinoline) zinc (Znq₂) is valued for its high electroluminescence quantum yield and thermal stability. mdpi.comwikipedia.org

Researchers continuously work to fine-tune the photonic properties of these materials. Introducing different substituents onto the quinoline ring can shift the emission wavelength and improve quantum yield. researchgate.net For example, OLEDs fabricated with zinc complexes of styryl-substituted 8-hydroxyquinoline derivatives have demonstrated strong yellow electroluminescence, with emission wavelengths tunable between 578 and 590 nm depending on the specific substituent. mdpi.com The table below summarizes the photoluminescent properties of some representative 8-hydroxyquinoline metal complexes and derivatives.

| Compound/Complex | Excitation Wavelength (nm) | Emission Wavelength (nm) | Application/Note |

|---|---|---|---|

| ZnStq_H:PVK | - | 590 | Yellow emission in OLEDs. mdpi.com |

| ZnStq_Cl:PVK | - | 587 | Yellow emission in OLEDs. mdpi.com |

| ZnStq_OCH₃:PVK | - | 578 | Yellow emission in OLEDs. mdpi.com |

| (E)-2-(2-hydroxystyryl)quinolin-8-ol (HSQ) | 360 | - | Studied for its unique electronic structure and intramolecular proton transfer properties. researchgate.net |

| Cd-HQS Chelate | - | - | Most fluorescent complex with 8-hydroxyquinoline-5-sulfonic acid (HQS) in aqueous solution. uci.edu |

| ZrO₂-8-HQS Probe | - | 517 | Solid-state optical probe for sensing Zn²⁺ ions. researchgate.net |

The electronic structure of these molecules, characterized by π–π* electronic transitions within the quinoline and phenol (B47542) rings, is key to their function. researchgate.net The ability to modify this structure through synthesis makes quinoline derivatives highly adaptable for a range of electronic and photonic applications.

Role as a Structural Component and Building Block in the Design of Advanced Composite Materials

Beyond its functional properties, the rigid, heterocyclic scaffold of quinoline makes it an excellent building block for constructing advanced composite materials. interconf.centerresearchgate.net this compound can serve as a precursor, providing the fundamental 8-hydroxyquinoline unit for incorporation into larger, more complex architectures such as polymers, metal-organic frameworks (MOFs), and hybrid materials. nih.govresearchgate.net

In polymer science, quinoline derivatives can be used as monomers in polycondensation reactions. For instance, the reaction of 8-hydroxyquinoline with formaldehyde and other monomers like hexamethylenediamine results in resinous copolymers. researchgate.net In these structures, the quinoline unit is an integral part of the polymer backbone, contributing to the material's thermal stability and mechanical properties. These polymers can also act as macro-ligands, binding metal ions to create polymer-metal complex composites with applications in catalysis or as functional coatings. researchgate.net

The ability of the 8-hydroxyquinoline moiety to form stable complexes with a wide variety of metals is also leveraged in the design of hybrid materials. semanticscholar.orgscirp.org For example, steroid-quinoline hybrids have been synthesized, combining the structural features of cholesterol with the functional properties of quinoline to create molecules capable of disrupting protein aggregation processes. acs.org In these hybrids, the quinoline acts as both a functional unit and a structural director. acs.org

Furthermore, the quinoline scaffold is used to create highly specific receptors. A bis-urea receptor synthesized from 8-aminoquinoline (B160924) was designed to selectively bind hydrogen sulfate anions, demonstrating how the quinoline structure can be used to create precise molecular clefts for targeted host-guest interactions. researchgate.net This principle of using the quinoline framework to build specific three-dimensional structures is fundamental to its role as a building block in supramolecular chemistry and the design of advanced materials with tailored recognition capabilities. The use of quinoline and its derivatives as key building blocks is also prevalent in the synthesis of various fused heterocyclic compounds with important biological and material properties. researchgate.net

Prospective Research Directions and Unexplored Avenues

Synergistic Integration of Experimental and Computational Methodologies for Predictive Design

The future of designing novel Quinolin-8-yl hydrogen sulfate (B86663) derivatives lies in the close integration of computational modeling and experimental validation. In silico approaches, such as 3D-Quantitative Structure-Activity Relationship (3D-QSAR) studies, have proven highly effective in predicting the biological activity of quinoline (B57606) compounds before their synthesis. nih.govbiointerfaceresearch.com Methodologies like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) can correlate the three-dimensional structure of proposed derivatives with their potential efficacy, saving significant resources. nih.govbiointerfaceresearch.com

By analyzing the steric and electrostatic fields generated by these models, researchers can identify which structural modifications on the quinoline ring or the sulfate group are likely to enhance desired properties. nih.gov For instance, molecular docking and molecular dynamics simulations can predict the binding affinity and stability of these derivatives with specific protein targets, guiding the design of potent therapeutic agents. tandfonline.comresearchgate.net This predictive power allows for the rational design of a focused library of compounds for synthesis and experimental testing, accelerating the discovery process. The subsequent experimental data can then be used to refine and improve the predictive accuracy of the computational models, creating a powerful feedback loop for drug discovery and materials design. nih.gov

Table 1: Hypothetical Predictive Design Workflow for Novel Quinolin-8-yl Hydrogen Sulfate Analogs

| Stage | Computational Method | Objective | Virtual Compound ID | Predicted Property (e.g., Binding Affinity) | Experimental Validation | Outcome |

| 1. Scaffolding | 3D-QSAR (CoMFA) | Identify key structural features for activity | QHS-001 | High | Synthesis & Assay | Model Refinement |

| 2. Optimization | Molecular Docking | Predict binding mode and affinity to target | QHS-002 (modified) | -9.5 kcal/mol | Synthesis & Assay | Confirmed High Affinity |

| 3. Dynamics | Molecular Dynamics | Assess stability of ligand-protein complex | QHS-002 | Stable over 100ns | Biophysical Analysis | Lead Candidate |

| 4. Profiling | ADME-Tox Prediction | Evaluate drug-likeness and potential toxicity | QHS-002 | Favorable Profile | In vitro toxicity tests | Preclinical Candidate |

Rational Development of Novel Synthetic Strategies for Diversified this compound Derivatives

While classic methods for quinoline synthesis like the Skraup, Friedländer, and Combes reactions provide a foundational toolkit, the development of novel, efficient, and sustainable strategies is crucial for creating a diverse library of this compound derivatives. researchgate.netrsc.orgiipseries.org Modern synthetic chemistry offers numerous avenues, including transition-metal-catalyzed C-H bond activation, which allows for the direct functionalization of the quinoline core with a wide range of substituents. mdpi.com This approach offers high atom economy and enables modifications that are difficult to achieve through traditional methods.

Furthermore, multicomponent reactions (MCRs) present an efficient strategy for constructing complex molecular architectures in a single step from multiple starting materials. rsc.org Adapting MCRs could lead to the rapid generation of diverse quinoline scaffolds that can then be subjected to sulfation at the 8-position. The development of green synthetic protocols, perhaps utilizing nanocatalysts, microwave irradiation, or eco-friendly solvents, would align with modern environmental standards while potentially improving yields and reducing reaction times. nih.govtandfonline.com A key area of exploration would be the selective functionalization of either the benzene (B151609) or pyridine (B92270) portion of the quinoline ring, allowing for fine-tuning of the molecule's electronic and steric properties.

Table 2: Comparison of Potential Synthetic Strategies for this compound Derivatives

| Synthetic Strategy | Description | Potential Advantages | Key Challenge |

| C-H Activation | Direct functionalization of the quinoline C-H bonds using a metal catalyst (e.g., Rh, Co, Cu). mdpi.com | High atom economy, access to novel substitution patterns. | Controlling regioselectivity on the quinoline core. |

| Multicomponent Reactions (MCRs) | One-pot synthesis combining three or more reactants to form the quinoline scaffold. rsc.org | High efficiency, molecular diversity, operational simplicity. | Designing MCRs that yield precursors suitable for 8-position sulfation. |

| Microwave-Assisted Synthesis | Using microwave irradiation to accelerate classic reactions like the Friedländer synthesis. tandfonline.com | Drastically reduced reaction times, often higher yields. | Scale-up limitations and equipment specificity. |

| Nanocatalysis | Employing catalysts with nanoscale dimensions for improved reactivity and selectivity. nih.gov | High catalytic activity, reusability, mild reaction conditions. | Catalyst synthesis and characterization, preventing leaching. |

Deep Dive into Quantum Chemical Properties for Emergent Applications in Materials Science

The unique electronic structure of the quinoline system suggests significant potential for this compound and its derivatives in materials science. A thorough investigation using quantum chemical calculations, such as Density Functional Theory (DFT), is essential to unlock this potential. nih.gov Such studies can predict key electronic properties, including the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels and their corresponding energy gap. nih.gov This gap is a critical parameter that determines the electronic and optical properties of a material, influencing its potential use in semiconductors and photovoltacis.

The introduction of the electron-withdrawing sulfate group at the 8-position, combined with other substituents on the quinoline ring, can be used to precisely tune the HOMO-LUMO gap. nih.gov Computational analysis can also predict nonlinear optical (NLO) properties by calculating static and dynamic hyperpolarizabilities. nih.gov Molecules with significant hyperpolarizability are valuable for applications in optoelectronics, such as frequency conversion and optical switching. By systematically modeling derivatives with different electron-donating and electron-withdrawing groups, a clear structure-property relationship can be established, guiding the synthesis of new materials with tailored electronic and optical characteristics for emergent technologies.

Table 3: Predicted Quantum Chemical Properties of Hypothetical this compound Derivatives

| Derivative (Substitution at C4) | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) | Predicted Application Area |

| -H (Unsubstituted) | -6.8 | -1.5 | 5.3 | Insulator |

| -NH₂ (Amino) | -5.9 | -1.3 | 4.6 | Organic Light-Emitting Diode (OLED) |

| -NO₂ (Nitro) | -7.5 | -2.8 | 4.7 | Electron-Transport Material |

| -OCH₃ (Methoxy) | -6.1 | -1.4 | 4.7 | Hole-Transport Material |

Exploration of Unconventional Catalytic Paradigms Involving this compound

The structure of this compound, featuring a Lewis basic nitrogen atom in the pyridine ring and a potentially coordinating sulfate group, makes it an intriguing candidate for applications in catalysis. Research has shown that quinoline derivatives can form complexes with metals like copper to create effective catalysts for oxidation reactions. mdpi.com The 8-position substitution allows the sulfate group and the nitrogen atom to act as a bidentate ligand, potentially stabilizing metal centers in novel catalytic cycles.

Unconventional catalytic paradigms could involve using this compound derivatives as organocatalysts. The Brønsted acidic nature of the hydrogen sulfate group, combined with the Lewis basicity of the quinoline nitrogen, creates a bifunctional molecule capable of activating substrates in tandem. This could be particularly useful in cascade reactions where both an acid and a base are required. Furthermore, the quinoline scaffold itself can participate in π-stacking interactions with substrates, providing an additional layer of control over stereoselectivity and reactivity. Exploring these possibilities could lead to the development of novel, metal-free catalytic systems for a range of organic transformations.

Table 4: Potential Catalytic Roles for this compound

| Catalytic Paradigm | Proposed Role of QHS | Example Reaction Type | Mechanism |

| Metal Complex Catalysis | Bidentate ligand for transition metals (e.g., Cu, Ru). mdpi.comresearchgate.net | Oxidation of phenols, C-C coupling. | Stabilization of metal center, modulation of redox potential. |

| Bifunctional Organocatalysis | Combined Brønsted acid (HSO₄⁻) and Lewis base (N) catalyst. | Aldol or Mannich reactions. | Simultaneous activation of electrophile and nucleophile. |

| Phase-Transfer Catalysis | The ionic sulfate group facilitates transfer between aqueous and organic phases. | Nucleophilic substitution. | Forms an ion pair with a cationic reactant. |